molecular formula C15H21N3O2S B5843513 N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5843513
M. Wt: 307.4 g/mol
InChI Key: USAYGEKHFGTRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include cyclopentylamine, furfural, and other reagents. The reaction conditions may involve:

    Cyclization: Formation of the pyrazine ring through cyclization reactions.

    Thioamide Formation: Introduction of the thioamide group using sulfur-containing reagents.

    Furylcarbonyl Addition: Incorporation of the furylcarbonyl group through condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Use as a catalyst or catalyst precursor in organic reactions.

    Material Science: Incorporation into polymers or materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating specific diseases or conditions.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to active sites.

    Modulate Pathways: Affect biochemical pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-4-(2-FURYLCARBONYL)PYRAZINECARBOTHIOAMIDE: Lacks the tetrahydro modification.

    N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: Contains a carboxamide group instead of a thioamide group.

Uniqueness

N-CYCLOPENTYL-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-14(13-6-3-11-20-13)17-7-9-18(10-8-17)15(21)16-12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYGEKHFGTRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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